molecular formula C11H15BrClN B176076 4-(2-Bromophenyl)piperidine hydrochloride CAS No. 1198285-51-6

4-(2-Bromophenyl)piperidine hydrochloride

Cat. No. B176076
M. Wt: 276.6 g/mol
InChI Key: YTHWIDOATOABMO-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)piperidine hydrochloride is a compound with a molecular weight of 276.6 . It is a derivative of piperidine and is used as an intermediate in manufacturing pharmaceutical drugs and chemicals .


Molecular Structure Analysis

The molecular structure of 4-(2-Bromophenyl)piperidine hydrochloride is represented by the InChI code 1S/C11H14BrN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H . This indicates that the compound consists of a piperidine ring attached to a bromophenyl group, along with a hydrochloride group.

Scientific Research Applications

Synthesis and Structural Studies

  • A study involved the synthesis of thiol adducts from 1-(4-bromophenyl)-4,4-dimethyl-5-(1-piperidino)-1-penten-3-one hydrochloride, revealing insights into the formation of zwitterions and their selectivity towards malignant diseases (Dimmock et al., 1995).
  • Research on the crystal and molecular structure of 4-carboxypiperidinium chloride showed the importance of hydrogen bonding patterns in this class of compounds (Szafran et al., 2007).

Medicinal Chemistry and Therapeutic Potential

  • Piperidine derivatives have been investigated for their potential in inhibiting blood platelet aggregation and analgesic effects. This research provides valuable insights for developing new therapeutic agents (Grisar et al., 1976).
  • A study on the synthesis and cytotoxic evaluation of various 1-ethyl-4-piperidinol derivatives highlighted their potential as cytotoxic and anticancer agents (Dimmock et al., 1998).

Catalysis and Chemical Reactions

  • Research on the palladium-catalyzed amination of meso-bromophenylporphyrins with hydroxypiperidines provides insights into the synthesis of porphyrins containing hydroxypiperidine fragments (Artamkina et al., 2008).

Biochemical Studies

  • The study of piperidine derivatives in models of pain and platelet aggregation highlighted their role in blocking prostaglandins, contributing to the understanding of their analgesic and antiplatelet properties (Saify et al., 2012).

Analytical Chemistry Applications

  • An application in the determination of Fexofenadine Hydrochloride using a Bromate-Bromide mixture, demonstrating the compound's utility in analytical chemistry (Raghu et al., 2018).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Piperidine derivatives, including 4-(2-Bromophenyl)piperidine hydrochloride, continue to be a subject of interest in pharmaceutical research due to their therapeutic potential . Future research may focus on exploring their potential applications in treating various types of cancers and other diseases .

properties

IUPAC Name

4-(2-bromophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHWIDOATOABMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620372
Record name 4-(2-Bromophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)piperidine hydrochloride

CAS RN

1198285-51-6
Record name 4-(2-Bromophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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